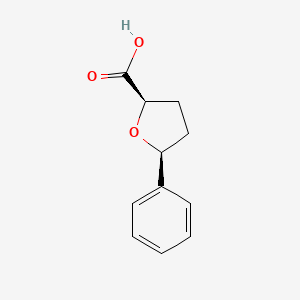
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride (rac-EMCPH) is a synthetic compound that has been used in a variety of scientific applications, including as a substrate for drug metabolism and as a tool for studying the mechanism of action of various drugs. Rac-EMCPH is a chiral compound, meaning that it has two enantiomers, or mirror images, of the same molecule. The two enantiomers are designated as (1R,2S) and (1S,2R). Rac-EMCPH is a colorless, odorless, and slightly soluble compound that is used primarily in laboratory experiments.
Applications De Recherche Scientifique
Rac-EMCPH has been used in a variety of scientific research applications, including as a substrate for drug metabolism, as a tool for studying the mechanism of action of various drugs, and as a reference compound for the study of stereoselective drug metabolism. Rac-EMCPH has also been used to study the effect of chirality on the pharmacokinetics of drugs, and to assess the potential toxicity of drugs.
Mécanisme D'action
Rac-EMCPH is metabolized by enzymes in the liver, such as cytochrome P450, to form metabolites that are then excreted in the urine. The metabolites of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride can interact with various receptors in the body, including opioid, muscarinic, and serotonin receptors. The binding of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride to these receptors can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The binding of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride to various receptors in the body can lead to a variety of biochemical and physiological effects. These effects may include changes in blood pressure, heart rate, respiration, and body temperature. Rac-EMCPH may also affect the release of hormones, such as adrenaline and noradrenaline, and may alter the activity of neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-EMCPH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Rac-EMCPH is also a chiral compound, which makes it useful for studying the effects of chirality on drug metabolism and pharmacokinetics. However, rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
The use of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride in scientific research has opened up a number of potential future directions. These include further research into the mechanism of action of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride and its metabolites, as well as the development of new synthesis methods for rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride and its derivatives. Additionally, further research into the potential toxicity of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride and its metabolites may help to identify potential therapeutic uses for the compound. Finally, further research into the effects of chirality on drug metabolism and pharmacokinetics may lead to the development of more effective and safer drugs.
Méthodes De Synthèse
Rac-EMCPH can be synthesized in a two-step process involving the reaction of ethyl 2-methylcyclopropanecarboxylate with 2-ethoxy-2-methylcyclopropan-1-amine hydrochloride in the presence of a base. First, ethyl 2-methylcyclopropanecarboxylate is reacted with a base such as sodium hydroxide to form 2-ethoxy-2-methylcyclopropan-1-amine. Then, the 2-ethoxy-2-methylcyclopropan-1-amine is reacted with hydrochloric acid to form rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride involves the reaction of 2-ethoxy-2-methylcyclopropan-1-carboxylic acid with ammonia, followed by reduction of the resulting imine to form the amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-ethoxy-2-methylcyclopropan-1-carboxylic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2-ethoxy-2-methylcyclopropan-1-carboxylic acid with ammonia to form the corresponding imine.", "Step 2: Reduce the imine using a reducing agent such as sodium borohydride to form the amine.", "Step 3: React the amine with hydrochloric acid to form the hydrochloride salt of rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine." ] } | |
Numéro CAS |
1429305-42-9 |
Nom du produit |
rac-(1R,2S)-2-ethoxy-2-methylcyclopropan-1-amine hydrochloride |
Formule moléculaire |
C6H14ClNO |
Poids moléculaire |
151.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



